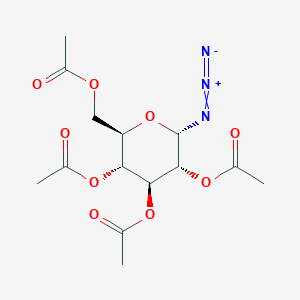
2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl azide
Overview
Description
2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl azide (TAGA) is a chemical compound that is widely used in scientific research. It is a derivative of glucose and has a variety of applications in the field of biochemistry and physiology.
Mechanism of Action
2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl azide reacts with the hydroxyl groups of glycosylated molecules to form triazoles. This reaction is known as click chemistry and is highly specific and efficient. The triazole formation is catalyzed by copper (I) ions. The resulting triazoles are stable and do not interfere with the biological activity of the labeled molecules.
Biochemical and Physiological Effects:
2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl azide labeling of glycosylated molecules allows for the identification and quantification of these molecules in cells and tissues. This has important implications for the study of diseases such as cancer and diabetes, where glycosylation patterns are altered. 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl azide labeling also allows for the study of glycosylation dynamics during cellular processes such as differentiation and apoptosis.
Advantages and Limitations for Lab Experiments
2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl azide has several advantages as a chemical probe for studying glycosylation. It is highly specific and efficient, allowing for the labeling of glycosylated molecules in complex mixtures. It is also compatible with various detection techniques such as mass spectrometry and fluorescence microscopy. However, 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl azide labeling requires the use of copper (I) ions, which can be toxic to cells. It also requires the use of organic solvents such as DMF, which can be hazardous.
Future Directions
For 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl azide research include the development of new labeling strategies and the use of 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl azide for the synthesis of glycosylated drugs and vaccines.
Scientific Research Applications
2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl azide is widely used in scientific research as a chemical probe for studying glycosylation. It is used to label glycoproteins and glycolipids in cells and tissues. The labeled molecules can then be detected using various techniques such as mass spectrometry and fluorescence microscopy. 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl azide is also used for the synthesis of glycosylated peptides and proteins.
properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O9/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)16-17-15/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNYHKRWHCWHAJ-RGDJUOJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369330 | |
| Record name | 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20369-61-3 | |
| Record name | 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine](/img/structure/B1607426.png)
![(R)-1-Thia-4-aza-spiro[4.4]nonane-3-carboxylic acid](/img/structure/B1607429.png)

![1-[(6-Chloro-3-pyridinyl)methyl]-4-phenylpiperazine](/img/structure/B1607432.png)




![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B1607441.png)
